N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(17-10-12-6-2-1-3-7-12)11-20-16(22)13-8-4-5-9-14(13)18-19-20/h1-9H,10-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISDTFARXYOFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide typically involves the reaction of benzylamine with 4-oxo-1,2,3-benzotriazin-3-yl acetic acid. The reaction is carried out under mild conditions, often at room temperature, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-(4-hydroxy-1,2,3-benzotriazin-3-yl)acetamide, while reduction could produce N-benzyl-2-(4-hydroxy-1,2,3-benzotriazin-3-yl)acetamide .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of benzotriazine have been synthesized and evaluated for their effectiveness against pathogens responsible for human infections.
Case Study: Antimicrobial Evaluation
A study evaluated several benzotriazine derivatives, including this compound. The results indicated that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
This compound exhibits significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases.
Research Findings:
A comparative study on the antioxidant capacity of various benzotriazine derivatives revealed that this compound demonstrated a high degree of hydroxyl radical scavenging activity. The compound was found to be more effective than standard antioxidants like butylated hydroxyanisole (BHA), with an IC50 value indicating strong radical scavenging potential .
Therapeutic Potential
The therapeutic applications of this compound are being explored in various contexts:
Case Study: Potential Anticancer Activity
Recent studies have indicated that compounds containing the benzotriazine moiety may exhibit anticancer properties. In vitro assays have shown that N-benzyl derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and lead to therapeutic effects, such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Moiety
Modifications to the aryl group attached to the acetamide nitrogen significantly influence physicochemical and biological properties:
Key Observations :
- The 4-methylphenyl analog (C₁₆H₁₄N₄O₂) exhibits reduced molecular weight and higher lipophilicity compared to the benzyl derivative, likely due to the smaller methyl group .
- The chlorophenyl-substituted derivative (C₁₇H₁₅ClN₄O₂) introduces a halogen atom, which may enhance binding affinity in biological systems through halogen bonding .
Core Heterocycle Modifications
Replacing the benzotriazinone core with other heterocycles alters hydrogen-bonding capacity and bioactivity:
Key Observations :
- Thiazolidinone derivatives (e.g., C₁₁H₉N₃O₂S) exhibit antifungal activity, likely due to their ability to disrupt fungal membrane synthesis .
Hydrogen Bonding and Crystallography
- Benzotriazinone derivatives form N–H···O hydrogen bonds in crystal lattices, stabilizing their structures . For example, N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide exhibits intermolecular hydrogen bonds extending along the c-axis .
- The directional hydrogen-bonding patterns (e.g., graph set analysis) influence solubility and melting points, critical for pharmaceutical formulation .
Biological Activity
N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzotriazine Core : The benzotriazine structure is synthesized through cyclization reactions involving appropriate precursors.
- Acetamide Formation : The acetamide moiety is introduced via nucleophilic substitution reactions.
- Benzylation : The final step involves the benzylation of the nitrogen atom in the acetamide group using benzyl chloride in the presence of a base.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antimicrobial agents.
| Microbial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Candida albicans | 25 | 50 |
Anticancer Activity
Research has suggested potential anticancer properties for this compound. Studies involving various cancer cell lines indicate that it may inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing processes such as inflammation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzotriazine derivatives, including this compound. The results demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that it significantly reduced cell viability in breast and lung cancer cells at micromolar concentrations. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, and what analytical techniques validate its purity and structure?
- Synthesis Methods : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, boron-containing analogs are prepared by reacting acetamide derivatives with functionalized benzotriazinone intermediates under reflux conditions, often using catalysts like potassium iodide .
- Characterization : Structural validation employs 1H/13C NMR for proton/environment mapping, FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹), and X-ray crystallography for absolute configuration determination. Crystallographic data are refined using software like SHELXL .
- Purity : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure >95% purity, with melting points corroborating literature values (e.g., 198–200°C for crystalline forms) .
Q. What pharmacological targets or biological activities are associated with this compound?
- Kinase Inhibition : Structural analogs (e.g., KX2-391) inhibit Src kinase by targeting substrate-binding domains, with IC₅₀ values in the nanomolar range. Modifications to the benzyl or pyridine moieties alter selectivity .
- GPR139 Agonism : Derivatives like TAK-041 (NBI-1065846) act as potent agonists for the GPR139 receptor, implicated in neuropsychiatric disorders. In vivo studies in murine models demonstrate efficacy in reversing social deficit behaviors .
Q. How is the crystal structure resolved, and what intermolecular interactions stabilize its solid-state packing?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Bruker AXS diffractometers resolves atomic positions. Hydrogen bonding (N–H⋯O) between acetamide carbonyls and benzotriazinone NH groups forms 1D chains, while π-π stacking of aromatic rings contributes to 3D stability .
- Software : SHELX suites refine anisotropic displacement parameters and validate hydrogen atom positions via difference Fourier maps .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives, particularly under microwave or catalytic conditions?
- Microwave Assistance : Reduced reaction times (30–60 minutes vs. 12–24 hours) and improved yields (e.g., 72–86%) are achieved using microwave-assisted synthesis. Solvent polarity (DMF > ethanol) and temperature (120–150°C) critically influence outcomes .
- Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency for halogenated analogs, while phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve alkylation yields in biphasic systems .
Q. What strategies resolve discrepancies between computational and experimental data in structural or activity studies?
- Crystallographic Refinement : For twinned or low-resolution data, iterative SHELXL refinement with restraints on bond lengths/angles resolves disorder. Comparative analysis with similar structures (e.g., CCDC entries) validates geometry .
- SAR Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, which are reconciled with experimental bioactivity via regression analysis. For example, electron-withdrawing substituents on the benzyl group correlate with enhanced kinase inhibition .
Q. How do polymorphism and solvent selection impact crystallization and bioactivity?
- Polymorph Screening : Solvent polarity (methanol vs. acetone) dictates crystal packing. Methanol favors hydrogen-bonded dimers, while acetone induces π-stacked motifs. Differential scanning calorimetry (DSC) identifies thermodynamically stable forms .
- Bioactivity Correlation : Polymorphs with tighter packing (higher melting points) often exhibit slower dissolution rates, reducing in vitro potency. Amorphous dispersions or co-crystals with succinic acid improve bioavailability .
Q. What methodologies elucidate structure-activity relationships (SAR) for antifungal or anticancer derivatives?
- Thiazolidinone Analogs : Substituting the benzotriazinone core with thiazolidinone rings (e.g., compound 4e) enhances antifungal activity against Alternaria solani (EC₅₀ = 1.2 μg/mL). Activity correlates with electron-deficient aromatic systems and lipophilic side chains .
- In Silico Screening : Molecular docking (AutoDock Vina) identifies key interactions with Src kinase ATP-binding pockets. Free energy perturbation (FEP) calculations prioritize substituents (e.g., morpholinoethoxy groups) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
